2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Overview
Description
2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate is a multifaceted compound known for its unique structural elements and varied applications in scientific research. It has piqued interest in fields ranging from organic chemistry to medicinal chemistry due to its intriguing framework and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate typically involves a multi-step organic synthesis. The process often begins with the preparation of isoquinoline derivatives, followed by various catalytic hydrogenation steps. Specific tert-butylation and esterification reactions are carried out under controlled conditions to achieve the target compound. These steps might employ catalysts such as palladium on carbon and solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the production would likely involve automated reactors designed for multi-step synthesis. Continuous flow chemistry techniques could be applied to optimize yield and purity, reducing reaction times and improving safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of an oxygen atom or removal of hydrogen, typically using agents like potassium permanganate.
Reduction: : Addition of hydrogen or removal of oxygen, often utilizing agents such as lithium aluminium hydride.
Substitution: : Replacement of one functional group with another, facilitated by reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium ethoxide in ethanol.
Major Products
The main products of these reactions would be various isoquinoline derivatives, potentially with altered pharmacological properties depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, showcasing its versatility in various synthetic pathways.
Biology
Medicine
Medically, the compound is explored for its role in drug development, especially in the creation of novel analgesics and anti-inflammatory agents.
Industry
In industry, this compound might be utilized in the manufacture of specialty chemicals and advanced materials due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action for 2-tert-butyl 8a-methyl (8aS)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate is largely dependent on its interaction with specific molecular targets. It may act by binding to active sites of enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved often include signal transduction cascades that can alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline: : Lacks the tert-butyl group and might exhibit different biological activities.
2-tert-butyl-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline: : Similar in structure but missing the 8a-methyl group, potentially altering its chemical reactivity.
Uniqueness
The presence of both tert-butyl and 8a-methyl groups in this compound differentiates it from other isoquinoline derivatives. These substituents confer unique steric and electronic properties, enhancing its specificity in biological interactions and synthetic versatility in chemical reactions.
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Properties
IUPAC Name |
2-O-tert-butyl 8a-O-methyl (8aS)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMROIUOHAMDAU-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@]2(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113449 | |
Record name | 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445312-78-7 | |
Record name | 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445312-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl) 8a-methyl (8aS)-3,4,7,8-tetrahydro-6-oxo-2,8a(1H,6H)-isoquinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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